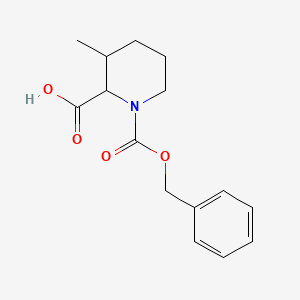

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

“1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

Carboxylic acids, like the one in this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, they can react with amines to form amides .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.29 . The InChI code for this compound is 1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants, such as 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid, possess significant biological activity. The structure-related activities, including antioxidant, antimicrobial, and cytotoxic effects, are deeply influenced by the specific structural features of these compounds. For instance, compounds like rosmarinic acid have demonstrated high antioxidant activity, while others like caffeic acid and cinnamic acid show notable antimicrobial properties. These activities suggest potential applications in developing natural preservatives and therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of this compound, play a critical role in biotechnological processes. Their potential as biorenewable chemicals and their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are of significant interest. Understanding the mechanisms behind these effects can lead to the development of more robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnology (Jarboe et al., 2013).

Carboxylic Acids in Environmental Remediation

The role of carboxylic acids in environmental remediation, particularly in the reduction of toxic chromium species, underscores their utility in treating contaminated water and sites. The efficiency and potential of carboxylic acid-mediated processes for environmental cleanup have been reviewed, indicating a promising avenue for using carboxylic acids, including this compound derivatives, in mitigating pollution (Jiang et al., 2019).

Reactive Extraction of Carboxylic Acids

The review on reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents a comprehensive look at the separation techniques for carboxylic acids from aqueous solutions. This method's efficiency, particularly when utilizing supercritical CO2, points to the environmentally friendly and economical potential of extracting carboxylic acids, including derivatives of this compound, from industrial effluents (Djas & Henczka, 2018).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Wirkmechanismus

Mode of Action

It’s known that carbonyl compounds can undergo nucleophilic addition . The carbonyl group in the compound might be attacked by a nucleophile, leading to the formation of a carbinolamine, an unstable tetrahedral intermediate . This intermediate then loses water in a general acid-catalyzed reaction to form a protonated imine .

Biochemical Pathways

It’s worth noting that carbonyl compounds play a crucial role in many biochemical pathways . They can participate in reactions such as the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s pharmacokinetic properties, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are crucial for understanding its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s reactivity might be influenced by the presence of transition metals, as seen in the Suzuki–Miyaura coupling reaction .

Eigenschaften

IUPAC Name |

3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKKUUMSBCHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)